Carbamothioic acid

Vue d'ensemble

Description

Les thiocarbamates sont une famille de composés organosulfurés caractérisés par la présence d'un atome de soufre remplaçant l'atome d'oxygène dans le groupe carbamate. Ce sont des analogues soufrés des carbamates et ils existent sous deux formes isomères : les O-thiocarbamates (ROC(=S)NR2) et les S-thiocarbamates (RSC(=O)NR2) . Ces composés sont largement utilisés dans diverses applications, notamment en agriculture comme herbicides et fongicides, et dans l'industrie pharmaceutique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Les thiocarbamates peuvent être synthétisés par plusieurs méthodes :

Synthèse de thiocarbamate de Riemschneider : Cette méthode implique la réaction de thiocyanates avec de l'eau ou des alcools. Par exemple :

Réaction avec des chlorures de thiocarbamoyle : Les alcools réagissent avec des chlorures de thiocarbamoyle tels que le chlorure de diméthylthiocarbamoyle pour former des thiocarbamates.

Synthèse monotope : Cette méthode implique la conversion directe de N-formamides en thiocarbamates en utilisant du chlorure de p-toluènesulfonyle et un composant sulfoxyde.

Méthodes de production industrielle : La production industrielle de thiocarbamates implique souvent l'utilisation de phosgène ou de ses dérivés, suivie de l'addition d'une amine et d'un thiol . En raison de la nature dangereuse du phosgène, des méthodes alternatives utilisant des isocyanates et des thiols sont également employées .

Analyse Des Réactions Chimiques

Formation from Carbonyl Sulfide and Amines

The primary reaction pathway for the formation of carbamothioic acid involves the reaction between carbonyl sulfide (OCS) and amines. This reaction can be catalyzed by water or formic acid, significantly lowering the energy barriers associated with the reaction.

Reaction Energetics

A study conducted using quantum chemistry calculations revealed significant details about the energetics involved in these reactions:

-

Barrier Heights :

-

For ammonia reacting with OCS, the calculated barrier height was approximately 38.3 kcal/mol.

-

The addition of water as a catalyst reduced this barrier by about 16.0 kcal/mol, making the reaction more feasible.

-

The most energetically favorable reaction was found to be that of dimethylamine with OCS, with a barrier height significantly lower than that of ammonia .

-

Catalytic Effects

The presence of catalysts such as water or formic acid plays a pivotal role in facilitating these reactions:

-

Catalyst Role :

-

Water molecules can stabilize transition states and lower activation energies.

-

Formic acid was shown to decrease barrier heights by approximately 28.4 kcal/mol for certain pathways, enhancing reaction rates dramatically.

-

Products Derived from this compound

This compound can lead to various products depending on the specific amine used in its synthesis:

-

N-Methyl this compound : Formed when methylamine reacts with OCS.

-

N,N-Dimethyl this compound : Resulting from the reaction with dimethylamine.

These derivatives are important in further synthetic applications, including the production of carbamates and other nitrogen-containing compounds.

Applications De Recherche Scientifique

Chemical Synthesis

Carbamothioic acid serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it a versatile building block in organic chemistry.

Applications in Organic Synthesis

- Reagent for Thiourea Derivatives : this compound is utilized to synthesize thiourea derivatives, which are crucial in pharmaceuticals and agrochemicals.

- Formation of Thiazoles and Thiadiazoles : It can be used to create thiazole and thiadiazole compounds through cyclization reactions, which are valuable in medicinal chemistry.

Biological Research

In biological contexts, this compound derivatives have shown potential in enzyme inhibition and protein modification studies.

Enzyme Inhibition Studies

- Mechanism of Action : The thiocarbonyl group in this compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. This property is explored for developing enzyme inhibitors that may serve as therapeutic agents.

- Case Study : Research has indicated that this compound derivatives exhibit inhibitory effects on certain proteases, which are critical in various disease processes.

Protein Modification

- Bioconjugation Applications : this compound can be employed to modify proteins for targeted drug delivery systems. Its ability to react with amino acids allows for the attachment of therapeutic agents to proteins .

Industrial Applications

This compound is also significant in the agricultural sector, particularly in the production of pesticides and herbicides.

Pesticide Production

- Thiocarbamate Pesticides : Compounds derived from this compound are used in formulating thiocarbamate pesticides, which help control a variety of pests while minimizing environmental impact .

- Case Study : Thiobencarb, a thiocarbamate herbicide derived from this compound, has been evaluated for its effectiveness against weeds while demonstrating lower toxicity to non-target organisms compared to traditional herbicides.

Environmental Applications

Research indicates that this compound can be used as a corrosion inhibitor due to its ability to form protective films on metal surfaces.

Corrosion Inhibition

- Mechanism : The formation of a protective layer on metal surfaces prevents corrosion by blocking reactive sites from environmental factors.

- Case Study : Studies have shown that this compound derivatives effectively reduce corrosion rates on iron surfaces under specific conditions, highlighting their potential use in industrial applications .

Data Table: Comparison of this compound Derivatives

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| This compound | Basic structure with -NH2 and -CS groups | Serves as a precursor for various derivatives |

| Thiobencarb | Contains a thiocarbamate moiety | Effective herbicide with lower toxicity |

| This compound Methyl Ester | Methyl ester derivative | Enhanced lipophilicity for biological applications |

Mécanisme D'action

Thiocarbamates are similar to carbamates and dithiocarbamates:

Carbamates: Contain an oxygen atom instead of sulfur. They are widely used as insecticides and have a different mechanism of action.

Uniqueness of Thiocarbamates:

Comparaison Avec Des Composés Similaires

Les thiocarbamates sont similaires aux carbamates et aux dithiocarbamates :

Carbamates : Contient un atome d'oxygène au lieu du soufre. Ils sont largement utilisés comme insecticides et ont un mécanisme d'action différent.

Singularité des thiocarbamates :

- Les thiocarbamates ont une chimie du soufre unique qui leur permet de former des complexes stables avec les métaux, ce qui les rend utiles en chimie de coordination .

- Ils ont des applications spécifiques en agriculture comme herbicides sélectifs .

Composés similaires :

- Carbamates

- Dithiocarbamates

- Thiourées

Activité Biologique

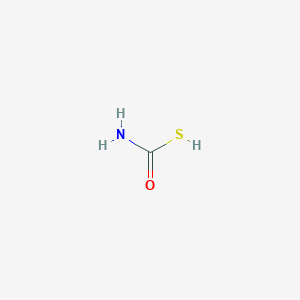

Carbamothioic acid, also known as thiocarbamic acid, is a compound characterized by the presence of a thiocarbonyl group. This compound has garnered attention in various fields of biological research due to its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a carbon atom double-bonded to sulfur and single-bonded to an amine group. Its structure can be represented as follows:

This unique structure contributes to its reactivity and biological functions.

Antimicrobial Activity

This compound derivatives have shown significant antimicrobial properties. Research indicates that various substituted carbamothioic acids exhibit activity against a range of pathogens, including bacteria and fungi. For instance, a study highlighted that certain this compound derivatives demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Activity Type | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| This compound Derivative 1 | Antibacterial | E. coli, S. aureus | 32 µg/mL |

| This compound Derivative 2 | Antifungal | Candida albicans | 16 µg/mL |

| This compound Derivative 3 | Antiprotozoal | Leishmania spp. | 4 µg/mL |

Antitumor Activity

This compound has been investigated for its potential antitumor properties. A study demonstrated that certain derivatives could inhibit the proliferation of cancer cell lines by inducing apoptosis through various signaling pathways. The compounds were found to significantly decrease cell viability in cultures of human breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Table 2: Antitumor Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound Derivative A | MDA-MB-231 | 75.4 | Induction of apoptosis via caspase activation |

| This compound Derivative B | HepG2 | 81.38 | Inhibition of proliferation |

| This compound Derivative C | A-549 | 62.5 | Cell cycle arrest |

Anti-inflammatory Properties

In addition to its antimicrobial and antitumor activities, this compound exhibits anti-inflammatory effects. Research has shown that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines such as TNF-α in immune cells . This property makes it a candidate for therapeutic applications in inflammatory diseases.

Table 3: Anti-inflammatory Effects of this compound

| Study Reference | Cell Type | Inflammatory Stimulus | Effect Observed |

|---|---|---|---|

| Study A | Human PBMC | LPS | Decrease in TNF-α production |

| Study B | Mouse Splenocytes | Phytohemagglutinin A | Reduced cell proliferation |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of a series of this compound derivatives against multi-drug resistant bacterial strains. The results indicated that these compounds not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics .

Case Study 2: Cancer Treatment Potential

In vitro studies on breast cancer cells treated with this compound derivatives revealed significant reductions in cell viability and induced apoptosis. The research suggested that these compounds could serve as lead candidates for developing new anticancer therapies .

Propriétés

IUPAC Name |

carbamothioic S-acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NOS/c2-1(3)4/h(H3,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVMUORYQLCPJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30873668 | |

| Record name | Thiocarbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19045-66-0 | |

| Record name | Carbamothioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019045660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocarbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.